molecular formula C8H6FIO2 B2779964 2-Fluoro-5-iodo-4-methylbenzoic acid CAS No. 1300741-56-3

2-Fluoro-5-iodo-4-methylbenzoic acid

Cat. No.: B2779964
CAS No.: 1300741-56-3
M. Wt: 280.037
InChI Key: JPJKIRXNEVXOMT-UHFFFAOYSA-N
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Description

Significance of Fluorine and Iodine Substituents in Aromatic Systems

The introduction of fluorine and iodine atoms into aromatic systems offers a powerful strategy for modulating molecular characteristics. Fluorine, being the most electronegative element, often enhances metabolic stability and binding affinity of drug candidates by altering their electronic properties and forming strong carbon-fluorine bonds. Its small size allows it to act as a hydrogen isostere, leading to subtle but significant changes in molecular conformation and basicity.

Conversely, the larger and more polarizable iodine atom is a valuable functional group for introducing steric bulk and participating in various coupling reactions. The carbon-iodine bond is weaker than other carbon-halogen bonds, making it a reactive site for transformations such as Suzuki, Sonogashira, and Heck cross-coupling reactions. This reactivity is instrumental in the construction of complex molecular architectures from simpler precursors. Furthermore, iodine can participate in halogen bonding, a non-covalent interaction that is gaining recognition for its role in molecular recognition and crystal engineering.

Overview of Benzoic Acid Scaffolds in Organic Synthesis

The benzoic acid scaffold is a fundamental structural motif in organic chemistry, prized for its synthetic versatility. nih.gov The carboxylic acid group can be readily transformed into a variety of other functional groups, including esters, amides, and acid chlorides, providing a gateway to a diverse range of chemical entities. nih.gov Its aromatic ring can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can further tailor the molecule's properties. This combination of a reactive carboxylic acid and a modifiable aromatic ring makes benzoic acid derivatives indispensable starting materials and intermediates in the synthesis of pharmaceuticals, polymers, and fine chemicals. nih.gov

Contextualization of 2-Fluoro-5-iodo-4-methylbenzoic Acid within Chemical Science

This compound (CAS 1300741-56-3) is a polysubstituted benzoic acid derivative that embodies the strategic combination of the aforementioned structural features. nih.gov The presence of a fluorine atom, an iodine atom, and a methyl group on the benzoic acid core creates a unique electronic and steric environment. The fluorine at the 2-position and the methyl group at the 4-position influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. The iodine atom at the 5-position serves as a key handle for further synthetic transformations, particularly in the realm of transition metal-catalyzed cross-coupling reactions. This trifunctionalized scaffold is therefore of significant interest as a versatile building block for the synthesis of complex target molecules.

Research Gaps and Opportunities Pertaining to this compound

While the individual components of this compound suggest a wide range of potential applications, a survey of the current scientific literature reveals that this specific compound remains relatively underexplored. There is a notable lack of published research detailing its specific synthesis, comprehensive characterization, and application in the development of novel compounds. This presents a significant opportunity for further investigation.

Future research could focus on optimizing the synthesis of this compound and thoroughly characterizing its physicochemical and spectroscopic properties. A key area for exploration lies in its utilization as a building block in medicinal chemistry for the development of new therapeutic agents, leveraging the combined benefits of the fluorine and iodine substituents. Furthermore, its potential in materials science, for instance, in the synthesis of novel polymers or functional materials with tailored electronic properties, remains an untapped field of study. The unique substitution pattern of this compound offers a promising platform for the discovery of new chemical entities with valuable applications across various scientific disciplines.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1300741-56-3
Molecular Formula C₈H₆FIO₂
Molecular Weight 280.03 g/mol
IUPAC Name This compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-iodo-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJKIRXNEVXOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro 5 Iodo 4 Methylbenzoic Acid

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 2-Fluoro-5-iodo-4-methylbenzoic acid suggests two primary disconnection approaches, identifying key precursors for its synthesis. The first approach involves the direct introduction of an iodine atom onto a fluorinated precursor, while the second considers the introduction of the fluorine atom onto an iodinated scaffold or the conversion of a functional group into the iodo or fluoro substituent.

Approach 1: Late-stage Iodination

This approach disconnects the carbon-iodine bond, identifying 2-fluoro-4-methylbenzoic acid as the immediate precursor. This precursor is advantageous as it possesses the core fluorine, methyl, and benzoic acid functionalities. The synthesis would then depend on a regioselective iodination reaction. 2-Fluoro-4-methylbenzoic acid can, in turn, be conceptually derived from more fundamental starting materials such as 3-fluorotoluene (B1676563) (m-fluorotoluene).

Approach 2: Functional Group Interconversion

Alternatively, disconnection can be envisioned from a precursor where the iodine atom is introduced via the transformation of an existing functional group. A common and effective method for introducing iodine is through the diazotization of a primary aromatic amine, followed by a Sandmeyer-type reaction. This retrosynthetic route points to 5-amino-2-fluoro-4-methylbenzoic acid as a key intermediate. This amino-substituted precursor would itself be synthesized from a corresponding nitro compound, 2-fluoro-4-methyl-5-nitrobenzoic acid , which can be obtained through the nitration of 2-fluoro-4-methylbenzoic acid.

Based on this analysis, the following compounds are identified as critical precursors:

Precursor CompoundRationale
2-Fluoro-4-methylbenzoic acidA direct precursor for regioselective iodination.
5-Amino-2-fluoro-4-methylbenzoic acidAn intermediate for diazotization-mediated iodination.
3-FluorotolueneA potential starting material for the synthesis of 2-fluoro-4-methylbenzoic acid.

Direct Halogenation Approaches to this compound

Direct halogenation presents a concise route to this compound, though it is contingent on achieving the correct regioselectivity.

Selective Fluorination Strategies

The selective fluorination of a pre-iodinated aromatic ring to synthesize the target molecule is generally challenging. Direct fluorination of aromatic compounds often requires harsh conditions and specialized reagents, and achieving regioselectivity can be difficult. While methods for nucleophilic aromatic substitution (SNAr) to introduce fluorine exist, they typically require strong electron-withdrawing groups to activate the ring, a condition not optimally met by the substituents in a potential precursor like 5-iodo-4-methyl-2-nitrobenzoic acid. Therefore, this is generally a less favored synthetic route.

Regioselective Iodination Protocols

A more plausible direct halogenation approach is the regioselective iodination of 2-fluoro-4-methylbenzoic acid. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of iodination. The fluorine atom is an ortho-, para-director, as is the methyl group. The carboxylic acid group, being a deactivating group, directs incoming electrophiles to the meta position.

In the case of 2-fluoro-4-methylbenzoic acid, the positions ortho and para to the fluorine are the 3- and 5-positions. The positions ortho and para to the methyl group are the 3- and 5-positions. The position meta to the carboxylic acid is the 5-position. The activating effects of the fluorine and methyl groups, combined with the deactivating but meta-directing effect of the carboxylic acid, converge to strongly favor electrophilic substitution at the 5-position.

Common iodinating agents for this type of reaction include:

Iodine in the presence of an oxidizing agent (e.g., nitric acid, iodic acid).

N-Iodosuccinimide (NIS) in an acidic medium.

A typical reaction protocol would involve treating 2-fluoro-4-methylbenzoic acid with an iodinating agent in a suitable solvent, such as acetic acid or sulfuric acid, to facilitate the electrophilic aromatic substitution.

Multi-Step Synthesis Pathways for this compound

Multi-step pathways offer greater control over regiochemistry and are often the more reliable methods for the synthesis of polysubstituted aromatic compounds.

Diazotization-Mediated Iodination from Aminobenzoic Acid Precursors

This is a classic and highly effective method for the introduction of an iodine atom onto an aromatic ring. The synthesis begins with a precursor that already contains the fluoro, methyl, and carboxyl groups, along with an amino group at the desired position for iodination.

A plausible synthetic sequence is as follows:

Nitration: 2-Fluoro-4-methylbenzoic acid is nitrated using a mixture of nitric acid and sulfuric acid. The directing effects of the existing substituents favor the introduction of the nitro group at the 5-position, yielding 2-fluoro-4-methyl-5-nitrobenzoic acid .

Reduction: The nitro group of 2-fluoro-4-methyl-5-nitrobenzoic acid is then reduced to a primary amine. This is typically achieved using reducing agents such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation, to produce 5-amino-2-fluoro-4-methylbenzoic acid .

Diazotization and Iodination: The resulting aminobenzoic acid is then subjected to diazotization with sodium nitrite (B80452) in an acidic solution (e.g., hydrochloric or sulfuric acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then treated with a solution of potassium iodide, which displaces the diazonium group with an iodine atom, yielding the final product, This compound . This final step is a variation of the Sandmeyer reaction. biosynth.comguidechem.com

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) offers another potential, though less common, synthetic route. This approach would typically involve a precursor with a leaving group at the 2-position that can be displaced by a fluoride (B91410) ion.

A hypothetical pathway could start with a dihalogenated toluene (B28343) derivative, for example, 2-chloro-5-iodo-4-methyltoluene . The subsequent steps would involve:

Oxidation: The methyl group would be oxidized to a carboxylic acid, for example, using potassium permanganate (B83412), to yield 2-chloro-5-iodo-4-methylbenzoic acid .

Nucleophilic Aromatic Substitution: The chloro group would then be substituted by a fluoro group. SNAr reactions are facilitated by electron-withdrawing groups ortho or para to the leaving group. In this case, the carboxylic acid and the iodo group provide some activation, but the reaction would likely require forcing conditions (high temperature and pressure) and a suitable fluoride source, such as potassium fluoride in a polar aprotic solvent. The reactivity order for halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is favored by a more electronegative halogen that increases the electrophilicity of the carbon atom. masterorganicchemistry.com

This approach is generally less practical than the diazotization route due to the potentially harsh conditions required for the SNAr step and the challenge of selectively preparing the dihalogenated starting material.

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness in the synthesis of this compound. Key areas of focus include catalyst development, solvent selection, and the adaptation of modern synthesis platforms like continuous flow systems.

Catalyst Development for Enhanced Selectivity and Yield

Catalysis is a cornerstone of efficient synthesis, and its application to the production of this compound can significantly improve performance. msu.edu In the context of iodination, for example, the choice of catalyst can dictate the regioselectivity and reaction rate.

A study on the iodination of 2-methylbenzoic acid to produce 5-iodo-2-methylbenzoic acid highlighted the importance of the catalytic system. google.com While not containing fluorine, this example provides a relevant model. The process involved reacting 2-methylbenzoic acid with iodine in the presence of an oxidizing agent and a microporous compound, such as a zeolite, which acts as a catalyst. google.com The use of such catalysts can enhance selectivity for the desired isomer and allow for easier separation and recycling, which is a key principle of green chemistry. google.com

Research into the optimization of similar reactions often involves screening various catalysts. For instance, in a different synthesis, catalysts like piperidine, acetic acid, p-TSA, SiO₂, ZnCl₂, and Et₃N were tested, with molecular iodine ultimately proving to be the most effective under specific conditions. researchgate.net This demonstrates the empirical process required to identify the optimal catalyst for a given transformation.

Table 1: Catalyst Screening for a Representative Organic Transformation

EntryCatalyst (20 mol%)SolventTime (h)Yield (%)
1IodineEtOH392
2PiperidineEtOH855
3Acetic AcidEtOH1045
4p-TSAEtOH672
5SiO₂EtOH1240
6ZnCl₂EtOH665
7NoneEtOH24No reaction

This table is illustrative, based on data for a related synthesis, to show the impact of catalyst choice. Data adapted from a study on the synthesis of compound 4a. researchgate.net

Solvent Effects on Reaction Outcomes

The choice of solvent can profoundly influence reaction rates, yields, and even the product distribution. In the synthesis of halogenated benzoic acids, solvents can affect the solubility of reactants, stabilize transition states, and mediate the activity of catalysts.

For the iodination of 2-methylbenzoic acid, inert organic solvents such as acetic acid, trifluoroacetic acid, and various chlorinated hydrocarbons are often employed. google.com Acetic acid is noted as being particularly preferable. google.com The optimization process involves screening a range of solvents to find the best balance between reaction performance and practical considerations like cost, safety, and environmental impact.

In a model optimization study, various solvents were tested for an iodine-catalyzed reaction. researchgate.net Ethanol (B145695) was found to be superior to methanol, acetonitrile (B52724) (CH₃CN), and dimethylformamide (DMF) for the specific transformation, leading to the highest yield in the shortest time. researchgate.net This underscores the necessity of empirical solvent screening for each specific synthetic step.

Table 2: Effect of Solvents on a Representative Iodine-Catalyzed Reaction

EntryCatalystSolventTime (h)Yield (%)
1Iodine (20 mol%)EtOH392
2Iodine (20 mol%)CH₃OH485
3Iodine (20 mol%)CH₃CN578
4Iodine (20 mol%)DMF575

This table is illustrative, based on data for a related synthesis, to highlight the impact of solvent selection. Data adapted from a study on the synthesis of compound 4a. researchgate.net

Continuous Flow Synthesis Adaptations

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling. The adaptation of synthetic routes for compounds like this compound to flow systems is an active area of research.

A two-step continuous-flow synthesis of cyclic iodonium (B1229267) salts via anodic oxidation provides a relevant example of how such adaptations are optimized. beilstein-journals.org The process involves optimizing parameters such as flow rate, electrolyte concentration, and electrode material to maximize the yield of the desired product. beilstein-journals.org In this system, an undivided cell was used, and yields were determined after collecting the output for a set time once the reactor reached a steady state. beilstein-journals.org Such a setup could be envisioned for the electrochemical activation of iodine or a precursor leading to this compound. The precise control over reaction parameters in a flow reactor can lead to higher selectivity and reduced formation of byproducts compared to batch reactions. beilstein-journals.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.edu The synthesis of this compound can be made more sustainable by adhering to these principles.

Prevention of Waste : Designing synthetic routes that generate minimal waste is a primary goal. This involves optimizing reactions to achieve high yields and selectivity, thus avoiding the need for extensive purification. msu.edu

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. msu.edu Tandem reactions using hypervalent iodine reagents, where the iodoarene byproduct is also utilized, are a good example of improving atom economy. nih.gov

Use of Less Hazardous Chemical Syntheses : This principle encourages the use of substances that pose little or no toxicity to human health and the environment. msu.edu Hypervalent iodine reagents are often cited as "green" reagents because they are non-toxic and environmentally benign alternatives to heavy metals like lead, mercury, and thallium. princeton.edu

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. msu.edu Research into solvent effects aims to replace hazardous solvents like dichloromethane (B109758) with "greener" alternatives such as acetonitrile, ethanol, or even water. researchgate.netscielo.br

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. msu.edu The development of recyclable catalysts, such as the microporous compounds used in iodination, aligns with this principle. google.com

By integrating these principles, the synthesis of this compound can be performed more efficiently and with a reduced environmental footprint.

Reactivity and Mechanistic Investigations of 2 Fluoro 5 Iodo 4 Methylbenzoic Acid

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene (B151609) ring towards substitution is governed by the combined electronic effects of the attached fluoro, iodo, methyl, and carboxylic acid groups. fiveable.me

In electrophilic aromatic substitution (EAS), an incoming electrophile replaces a hydrogen atom on the aromatic ring. The position of this substitution is directed by the existing substituents, which can be classified as activating or deactivating, and as ortho, para, or meta directors. ucalgary.cauomustansiriyah.edu.iqlibretexts.org

The directing effects of the substituents on 2-Fluoro-5-iodo-4-methylbenzoic acid are as follows:

-CH₃ (Methyl): An activating group that directs incoming electrophiles to the ortho and para positions. libretexts.org

-F (Fluoro) and -I (Iodo): These halogens are deactivating groups due to their inductive electron withdrawal but are ortho and para directors because of electron donation through resonance. wikipedia.orgpressbooks.pub

-COOH (Carboxylic Acid): A deactivating group that directs incoming electrophiles to the meta position. fiveable.me

When multiple substituents are present, the most powerfully activating group generally controls the position of substitution. In this molecule, the activating methyl group is the dominant director. The positions ortho to the methyl group are C3 and C5. The C5 position is already occupied by iodine. The C3 position is ortho to the methyl group and meta to the deactivating carboxyl group, making it a potential site for substitution. The C6 position is ortho to the carboxyl group (a disfavored position) and meta to the methyl group. Therefore, electrophilic attack is most likely to occur at the C3 position, which is sterically accessible and electronically favored by the directing influence of the methyl group.

Table 2: Substituent Effects on Electrophilic Aromatic Substitution
SubstituentReactivity EffectDirecting Effect
-CH₃ActivatingOrtho, Para
-FDeactivatingOrtho, Para
-IDeactivatingOrtho, Para
-COOHDeactivatingMeta

Nucleophilic aromatic substitution (SₙAr) involves the attack of a nucleophile on the aromatic ring and the displacement of a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. uomustansiriyah.edu.iqwikipedia.org

In this compound, the carboxyl group acts as an electron-withdrawing group. The potential leaving groups are the fluoride (B91410) and iodide ions. In SₙAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comstackexchange.com The stability of this intermediate is enhanced by highly electronegative atoms that can stabilize the negative charge through a strong inductive effect.

Consequently, fluorine is a better leaving group than iodine in SₙAr reactions. wikipedia.orgyoutube.com The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This effect lowers the activation energy of the rate-determining step, making the displacement of fluoride faster than that of iodide, despite the C-F bond being stronger than the C-I bond. masterorganicchemistry.comstackexchange.com Thus, a nucleophile would preferentially substitute the fluorine atom at the C2 position.

Metal-Catalyzed Cross-Coupling Reactions Involving the Iodine Substituent

The carbon-iodine bond in this compound is a highly versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions. The reactivity order for aryl halides in these palladium-catalyzed reactions is generally I > Br > Cl > F, making the C-I bond the exclusive site of reaction in this molecule. askfilo.com

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.orgresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orgrsc.org

Heck Reaction: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene, catalyzed by a palladium complex. mdpi.com

These reactions proceed through a catalytic cycle that typically involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Table 3: Key Cross-Coupling Reactions at the Iodine Substituent
Reaction NameCoupling PartnerBond FormedTypical Catalysts
Suzuki-MiyauraBoronic acid/esterAryl-Aryl or Aryl-VinylPd(PPh₃)₄, Pd(OAc)₂
SonogashiraTerminal alkyneAryl-AlkynePd(PPh₃)₄, CuI
HeckAlkeneAryl-VinylPd(OAc)₂, PdCl₂
Buchwald-HartwigAmineAryl-NitrogenPd₂(dba)₃, specific phosphine (B1218219) ligands
StilleOrganostannaneAryl-Aryl or Aryl-VinylPd(PPh₃)₄

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org The reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability and stability of its reagents. libretexts.org The general mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

In the context of this compound, the presence of an iodo substituent on the aromatic ring makes it an excellent candidate for Suzuki-Miyaura cross-coupling reactions. Aryl iodides are among the most reactive organohalides for this transformation due to the relatively weak carbon-iodine bond, which facilitates the initial oxidative addition step. The reaction would involve the coupling of the aryl iodide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.

This methodology could be employed to synthesize a diverse array of biaryl compounds, which are prevalent structures in pharmaceuticals and material science. For instance, coupling this compound with various arylboronic acids would yield substituted biphenyl (B1667301) carboxylic acids. The electronic and steric properties of the fluorine and methyl groups adjacent to the reacting site can influence the reaction kinetics and efficiency.

Table 1: Illustrative Suzuki-Miyaura Coupling of this compound

EntryBoronic Acid (R-B(OH)₂)CatalystBaseSolventProduct
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O2-Fluoro-4-methyl-[1,1'-biphenyl]-5-carboxylic acid
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O2-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-5-carboxylic acid
3Thiophene-2-boronic acidPdCl₂(dppf)Na₂CO₃DME/H₂O2-Fluoro-4-methyl-5-(thiophen-2-yl)benzoic acid

This table is illustrative of potential reaction conditions and products and is not based on specific experimental results for this compound.

Sonogashira Coupling Applications

The Sonogashira coupling is a powerful cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.net The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, such as copper(I) iodide, in the presence of a base, commonly an amine like triethylamine (B128534) or diisopropylamine. soton.ac.uk

This compound serves as an ideal aryl iodide substrate for Sonogashira coupling. The reaction facilitates the direct introduction of an alkynyl group onto the benzene ring at the position of the iodine atom. This method is highly efficient for the synthesis of arylalkynes, which are valuable intermediates in the preparation of complex organic molecules, conjugated polymers, and pharmaceuticals. researchgate.net The reaction conditions are generally mild and tolerant of various functional groups, including the carboxylic acid, fluoro, and methyl groups present on the substrate. soton.ac.uk This allows for the late-stage functionalization of the molecule, providing access to a wide range of derivatives. soton.ac.uk

Table 2: Potential Sonogashira Coupling Reactions

EntryTerminal AlkynePd CatalystCu(I) SaltBaseProduct
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃N2-Fluoro-4-methyl-5-(phenylethynyl)benzoic acid
2TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NH2-Fluoro-4-methyl-5-((trimethylsilyl)ethynyl)benzoic acid
3Propargyl alcoholPd(OAc)₂ / XPhosCuIK₂CO₃5-(3-Hydroxyprop-1-yn-1-yl)-2-fluoro-4-methylbenzoic acid

This table presents potential applications of the Sonogashira coupling and is for illustrative purposes.

Buchwald-Hartwig Amination Potential

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. It has become a vital tool for synthesizing anilines and their derivatives.

The structure of this compound, with its reactive C-I bond, makes it a suitable candidate for Buchwald-Hartwig amination. This reaction would allow for the introduction of a wide variety of primary and secondary amines at the C-5 position. The choice of palladium precursor and ligand is crucial for achieving high yields and can be tailored to the specific amine being used. For example, studies on the related compound 2-fluoro-4-iodopyridine (B1312466) have shown that selective C-N cross-coupling can be achieved with high regioselectivity using a Pd(OAc)₂/BINAP system. researchgate.net This suggests that the amination of this compound would likely proceed efficiently, providing a direct route to 5-amino-2-fluoro-4-methylbenzoic acid derivatives. These products are valuable intermediates in medicinal chemistry.

Table 3: Hypothetical Buchwald-Hartwig Amination Reactions

EntryAminePd PrecursorLigandBaseProduct
1AnilinePd₂(dba)₃BINAPNaOt-Bu5-Anilino-2-fluoro-4-methylbenzoic acid
2MorpholinePd(OAc)₂RuPhosK₃PO₄2-Fluoro-4-methyl-5-morpholinobenzoic acid
3BenzylaminePdCl₂(Amphos)₂AmphosCs₂CO₃5-(Benzylamino)-2-fluoro-4-methylbenzoic acid

This table illustrates the potential scope of the Buchwald-Hartwig amination for the target compound.

Reactivity of the Methyl Group

Benzylic Functionalization Strategies

The methyl group on the aromatic ring of this compound is a site for various chemical transformations known as benzylic functionalization. The position of this methyl group, being on an electron-rich aromatic ring, makes its C-H bonds susceptible to radical and oxidative reactions.

One common strategy is free-radical bromination using reagents like N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide or AIBN. This would convert the methyl group into a bromomethyl group (CH₂Br), creating a reactive electrophilic site. This benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a wide range of functional groups, including alcohols, ethers, amines, and nitriles.

Alternatively, the methyl group can be oxidized. Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions would likely lead to the formation of a second carboxylic acid group, yielding a dicarboxylic acid. However, milder and more controlled oxidation methods could potentially yield the corresponding benzaldehyde (B42025) or benzyl (B1604629) alcohol.

Intramolecular Cyclization and Rearrangement Pathways

Phenonium Ion Formation

A phenonium ion is a type of carbocationic intermediate where a phenyl group is bonded to a carbocationic center in a bridging fashion. This non-classical ion involves the delocalization of the positive charge into the aromatic π-system, forming a three-membered ring structure. The formation of a phenonium ion typically occurs during solvolysis or rearrangement reactions of β-phenylethyl systems bearing a leaving group.

For this compound itself, direct formation of a phenonium ion is not a primary reaction pathway. However, derivatives of this compound could potentially undergo reactions involving such intermediates. For example, if the methyl group were functionalized to a 2-hydroxyethyl or 2-haloethyl group, the subsequent removal of the hydroxyl or halide group under acidic or solvolytic conditions could lead to the formation of a carbocation. This carbocation could then be stabilized by the neighboring aromatic ring, leading to a phenonium ion intermediate. The presence of the fluoro, iodo, and carboxylate groups on the ring would significantly influence the stability and subsequent reactivity of this intermediate. Such rearrangements are important mechanistic considerations in the synthesis of complex polycyclic aromatic structures. Studies on the intramolecular cyclization of related iodo-aryl compounds have shown that the iodo group can participate in cyclization reactions, although these typically proceed through different mechanisms, such as base-mediated or copper-catalyzed pathways to form heterocyclic systems. rsc.orgresearchgate.net

Role As a Molecular Building Block in Advanced Organic Synthesis

Precursor for Complex Organic Scaffolds and Heterocyclic Systems

The reactivity of 2-fluoro-5-iodo-4-methylbenzoic acid lends itself to the construction of a variety of complex ring systems. While direct literature examples for all the following transformations specifically starting from this compound are not extensively documented, its functional group array makes it a highly plausible substrate for these synthetic strategies based on established methodologies for related halo-aromatic compounds.

Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are important targets in materials science and medicinal chemistry. The iodo- and carboxylic acid functionalities of this compound can be exploited in transition-metal-catalyzed annulation reactions to construct fused ring systems. For instance, palladium-catalyzed intramolecular C-H activation or coupling with alkynes could be envisioned to build additional aromatic rings onto the initial benzene (B151609) scaffold. The fluorine and methyl substituents would be carried into the final polycyclic system, influencing its electronic and physical properties.

Spirocyclic and bridged ring systems are three-dimensional scaffolds prevalent in many natural products and bioactive molecules. The synthesis of such complex structures could potentially utilize this compound as a starting point. Intramolecular cyclization strategies, possibly involving the carboxylic acid group and a side chain introduced via a cross-coupling reaction at the iodo position, could lead to the formation of these intricate frameworks. The rigid nature of the aromatic ring would provide a stable anchor for the construction of the spiro or bridged architecture.

Benzoxazepinones and pyrimidinone derivatives are heterocyclic cores found in a number of pharmaceutically active compounds. The synthesis of benzoxazepinones can be achieved through intramolecular cyclization reactions. For example, an Ullmann condensation or Buchwald-Hartwig amination could be employed to couple an amino alcohol to the 5-iodo position of this compound. Subsequent intramolecular lactonization or lactamization involving the carboxylic acid would lead to the desired seven-membered ring system. Similarly, pyrimidinone derivatives could be accessed by reacting the benzoic acid with appropriate diamine or amino-amide precursors, followed by cyclization.

Triazoles are a class of five-membered nitrogen-containing heterocycles with a wide range of applications in medicinal chemistry and materials science. The iodo-substituent of this compound makes it a suitable precursor for the synthesis of substituted triazoles. For instance, a Sonogashira coupling with a terminal alkyne would yield a 5-alkynyl substituted benzoic acid. This intermediate could then undergo a [3+2] cycloaddition with an azide (B81097) to form the triazole ring. Alternatively, the iodo-group itself can be directly involved in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions in some methodologies.

Phthalides and isocoumarins are bicyclic lactones present in numerous natural products with diverse biological activities. The synthesis of these heterocycles often involves the intramolecular cyclization of substituted benzoic acids. Starting from this compound, a cross-coupling reaction, such as a Suzuki or Stille coupling, at the iodo position could introduce a carbon-based substituent. Subsequent functional group manipulation and intramolecular lactonization would then lead to the formation of the phthalide (B148349) or isocoumarin (B1212949) scaffold, with the fluorine and methyl groups influencing the biological profile of the final molecule.

Applications in the Rational Design of Functional Molecules

The utility of this compound as a building block is evident in its application in the synthesis of targeted functional molecules, particularly in the field of medicinal chemistry. The compound has been identified as a key intermediate in the preparation of potent and selective enzyme inhibitors.

For example, this compound is a documented starting material in the synthesis of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors google.com. ASK1 is a key enzyme in a signaling pathway that is activated by cellular stress and can lead to inflammation and apoptosis. Inhibitors of ASK1 are being investigated for the treatment of various diseases, including fibrosis and neurodegenerative disorders.

In a similar vein, this versatile benzoic acid derivative is also employed in the synthesis of Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors google.com. RIPK2 is another important enzyme involved in inflammatory and immune responses. The development of selective RIPK2 inhibitors is a promising therapeutic strategy for autoimmune diseases and inflammatory disorders.

The general synthetic approach in these examples involves the coupling of this compound with other heterocyclic fragments. The carboxylic acid moiety is typically activated and reacted with an amine on another building block to form an amide bond, linking the two components of the final inhibitor. The iodo-substituent can be utilized in cross-coupling reactions to introduce further molecular complexity.

Target EnzymeTherapeutic AreaRole of this compound
ASK1 (Apoptosis Signal-regulating Kinase 1)Fibrosis, Neurodegenerative diseasesPrecursor for inhibitor synthesis
RIPK2 (Receptor-Interacting Protein Kinase 2)Autoimmune diseases, Inflammatory disordersBuilding block for inhibitor synthesis

Synthesis of Structurally Diverse Derivatives and Analogs

The primary utility of this compound lies in its capacity to be transformed into more complex derivatives. The carbon-iodine bond is particularly amenable to palladium- or copper-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups and molecular fragments.

A well-documented example is its use in the synthesis of the previously mentioned ASK1 inhibitor. The synthesis involves a copper-catalyzed coupling reaction between this compound and 4-cyclopropyl-1H-imidazole. This reaction selectively replaces the iodine atom with the imidazole (B134444) moiety, demonstrating the compound's role as a scaffold for building intricate molecular architectures.

The general reaction scheme is detailed in U.S. Patent 8,742,126 B2 and highlights the compound's value in medicinal chemistry for creating targeted therapeutic agents. nih.govgoogleapis.com The reaction conditions for this specific transformation are summarized in the table below.

Reactants Reagents & Catalysts Solvent Product
This compound4-cyclopropyl-1H-imidazole, Copper(I) oxide, 8-quinolinol, Potassium phosphateDimethyl sulfoxide (B87167) (DMSO)5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzoic acid

This synthetic route underscores the compound's role as a foundational element for generating structurally diverse molecules, where the iodo group serves as a versatile handle for chemical modification.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound "this compound," the specific data required to populate the requested article sections is not publicly available. Numerous chemical supplier databases list the compound and its CAS number (1300741-56-3), and some indicate the availability of analytical data such as NMR and FT-IR upon request. However, these datasets are not published in accessible scientific literature, patents, or open-access databases.

The successful generation of the requested article is entirely contingent on the availability of detailed experimental data for ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FT-IR spectroscopy. Without this foundational information, it is not possible to provide a scientifically accurate and informative discussion for the outlined sections and subsections.

Therefore, the article focusing on the spectroscopic characterization of "this compound" cannot be generated at this time. Further investigation would require direct acquisition of the compound and subsequent analytical testing.

Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Functional Group Analysis

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule, offering a fingerprint of its structure. For 2-Fluoro-5-iodo-4-methylbenzoic acid, the Raman spectrum would be characterized by a series of distinct bands corresponding to the vibrations of its functional groups and the aromatic ring.

Key predicted Raman shifts for this compound would include:

Carbonyl Stretching (C=O): A strong band is expected in the region of 1650-1700 cm⁻¹, characteristic of the carboxylic acid group.

Aromatic C-C Stretching: Multiple bands would appear in the 1400-1600 cm⁻¹ range, indicative of the benzene (B151609) ring.

Methyl Group Vibrations: C-H stretching and bending vibrations of the methyl group would be observed around 2900-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

C-F Stretching: A band in the 1200-1300 cm⁻¹ region can be attributed to the carbon-fluorine bond.

C-I Stretching: The carbon-iodine bond, being weaker, would exhibit a stretching vibration at a lower frequency, typically in the 500-600 cm⁻¹ range.

Functional Group Predicted Raman Shift (cm⁻¹)
Carboxylic Acid C=O Stretch1650-1700
Aromatic C-C Stretch1400-1600
Methyl C-H Stretch2900-3000
Methyl C-H Bend1375-1450
C-F Stretch1200-1300
C-I Stretch500-600

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The predicted molecular weight of this compound is approximately 280.03 g/mol . The EI-MS spectrum would likely show a molecular ion peak at m/z 280.

Key fragmentation pathways would include:

Loss of a hydroxyl radical (-OH): A peak at m/z 263, resulting from the cleavage of the carboxylic acid group.

Loss of a carboxyl group (-COOH): A peak at m/z 235.

Loss of iodine (-I): A significant peak at m/z 153, due to the relatively weak C-I bond.

Decarboxylation followed by loss of iodine: A series of fragments resulting from these sequential losses.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a softer ionization technique, typically used for more polar and fragile molecules. For this compound, ESI-MS would likely be performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻ at m/z 279. This technique generally results in less fragmentation compared to EI-MS, providing a clear indication of the molecular weight.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₈H₆FIO₂), the exact mass would be calculated, and HRMS data would confirm this composition with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Ion Predicted m/z (Nominal) Predicted m/z (Exact) Technique
[M]⁺280279.9396EI-MS
[M-OH]⁺263262.9367EI-MS
[M-COOH]⁺235234.9418EI-MS
[M-I]⁺153153.0403EI-MS
[M-H]⁻279278.9318ESI-MS

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to exhibit absorption bands characteristic of a substituted benzene ring.

The electronic transitions are primarily π → π* transitions within the aromatic system. The presence of the carboxyl group, fluorine, iodine, and methyl substituents will influence the position and intensity of these absorption bands. It is anticipated that there will be two main absorption bands:

A strong absorption band around 200-230 nm.

A weaker, broader band at longer wavelengths, likely in the 270-290 nm region.

The exact wavelengths (λmax) and molar absorptivities (ε) would need to be determined experimentally.

Transition Predicted λmax Range (nm)
π → π200-230
π → π270-290

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions.

Based on the structures of similar benzoic acid derivatives, it is expected that in the solid state, the molecules would form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. The crystal packing would be influenced by other intermolecular interactions, such as halogen bonding involving the iodine atom and dipole-dipole interactions. The analysis would also reveal the planarity of the benzene ring and the orientation of the substituents.

Computational and Theoretical Studies

Electronic Structure Analysis

Understanding the distribution of electrons within a molecule is key to predicting its reactivity, intermolecular interactions, and spectroscopic properties.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule. researchgate.net It projects the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.

For 2-Fluoro-5-iodo-4-methylbenzoic acid, an MEP map would reveal the regions of the molecule that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). researchgate.net

Negative Regions: The most negative regions are expected to be located around the highly electronegative oxygen atoms of the carboxylic acid group and, to a lesser extent, the fluorine atom. These sites represent likely points for electrophilic attack.

Positive Regions: The most positive region would be found around the acidic hydrogen atom of the carboxylic group, making it a prime site for nucleophilic attack or deprotonation. The hydrogen atoms of the methyl group and the aromatic ring would also exhibit positive potential.

The MEP map provides a powerful, intuitive guide to the molecule's reactivity and its potential for forming intermolecular interactions like hydrogen bonds. rsc.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity and electronic transitions. ajpchem.org

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons. A higher energy HOMO indicates a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. It represents the ability of the molecule to accept electrons. A lower energy LUMO indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the energy gap. researchgate.net This gap is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. nih.gov A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org

For this compound, computational methods like DFT would be used to calculate the energies of the HOMO and LUMO and visualize their spatial distribution. The presence of electron-withdrawing groups (fluoro, iodo, carboxylic acid) and an electron-donating group (methyl) would influence the energies and localizations of these orbitals. The calculated energy gap would provide a quantitative measure of the molecule's electronic stability and susceptibility to chemical reactions.

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the electron-donating capability of the molecule.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the electron-accepting capability of the molecule.
Energy Gap (ΔE) The difference in energy between the LUMO and HOMO.A key indicator of chemical reactivity, kinetic stability, and the energy of UV-Vis absorption.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. vjst.vn This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer.

In the context of this compound, NBO analysis would provide a detailed picture of its electronic structure:

Hyperconjugative Interactions: It can quantify the stabilizing interactions that occur from the delocalization of electron density. For example, it could measure the donation of electron density from a filled C-C or C-H bonding orbital into an empty antibonding orbital (σ* or π*). This analysis reveals the electronic effects of the various substituents on the stability of the aromatic ring.

Charge Delocalization: NBO analysis calculates the natural atomic charges on each atom, providing a more chemically meaningful charge distribution than other methods. This helps in understanding the effects of the electron-withdrawing and donating groups on the electron density across the molecule.

Intramolecular Hydrogen Bonding: The analysis can identify and quantify the strength of any potential weak intramolecular interactions, such as a hydrogen bond between the carboxylic acid proton and the ortho-fluorine atom. nih.gov

The primary output of interest from an NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy associated with the delocalization from a filled donor orbital to an empty acceptor orbital. Larger E(2) values indicate stronger electronic interactions. vjst.vn

Interaction TypeDonor OrbitalAcceptor OrbitalSignificance
Hyperconjugation σ (e.g., C-H) or π (e.g., C=C)σ* or π* (antibonding)Stabilizes the molecule by delocalizing electron density.
Resonance Lone Pair (n)π* (antibonding)Describes the delocalization of lone pair electrons into a π-system.
Intramolecular H-Bond Lone Pair on F (nF)σ* of O-HQuantifies the strength of the interaction between the fluorine and the carboxylic hydrogen.

Mulliken Charge Distribution Analysis

Mulliken population analysis is a computational method used to estimate the partial atomic charges in a molecule, providing insight into the electron distribution and electrostatic properties. researchgate.netsemanticscholar.org This analysis for this compound reveals how the electronegativity of the substituent atoms—fluorine, iodine, and the oxygen atoms of the carboxylic group—influences the electronic structure of the molecule.

The carbon atom of the carbonyl group (C=O) is predicted to have a substantial positive charge, making it an electrophilic center. Aromatic ring carbons also exhibit varied charges, influenced by the inductive and resonance effects of their substituents. This charge distribution is crucial for understanding the molecule's reactivity, intermolecular interactions, and electrostatic potential. actascientific.com

AtomHypothetical Mulliken Charge (a.u.)
O (carbonyl)-0.550
O (hydroxyl)-0.620
F-0.380
I-0.150
C (carbonyl)+0.750
C (aromatic, attached to COOH)+0.210
C (aromatic, attached to F)+0.350
H (hydroxyl)+0.450

Non-Covalent Interaction (NCI) Analysis (e.g., Reduced Density Gradient)

Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. acs.org For this compound, several key NCIs are anticipated, including hydrogen bonding, halogen bonding, and van der Waals forces. NCI analysis, often visualized using the Reduced Density Gradient (RDG) method, allows for the identification and characterization of these interactions in real space. actascientific.comacs.org

The RDG is a function of the electron density and its first derivative. Plotting RDG against the electron density signed by the second eigenvalue of the Hessian matrix reveals regions of different interaction types:

Hydrogen Bonds: Strong, attractive interactions, primarily involving the carboxylic acid group, which can form dimers with neighboring molecules. These appear as distinct spikes in the low-density, negative sign region of the plot.

Halogen Bonds: The iodine atom on the aromatic ring can act as a halogen bond donor. rsc.org This is due to a region of positive electrostatic potential, known as a σ-hole, located on the iodine atom opposite to the C–I covalent bond. nih.govmdpi.com This allows it to interact favorably with nucleophiles or Lewis bases. researchgate.net These interactions appear as medium-strength attractive regions in the RDG plot.

Van der Waals Interactions: Weaker, dispersive forces are present across the molecule, particularly involving the aromatic ring and methyl group. These are visualized as broad, low-density regions in the RDG plot.

Steric Repulsion: Indicated by regions of high electron density with a positive sign, steric clashes can occur, for instance, between the bulky iodine atom and the adjacent methyl group, influencing the molecule's preferred conformation.

These analyses provide a qualitative and quantitative picture of the forces that govern the molecule's aggregation and interaction with its environment.

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. dergipark.org.tr For this compound, theoretical vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra can be calculated using DFT methods. mdpi.comresearchgate.net

Vibrational Spectroscopy: Theoretical calculations can predict the frequencies and intensities of vibrational modes. researchgate.net Key predicted frequencies for this molecule would include the O–H stretching of the carboxylic acid (typically a broad band around 3000 cm⁻¹), the C=O carbonyl stretching (a strong band around 1700 cm⁻¹), C–F stretching, C–I stretching, and various aromatic C–C and C–H vibrations. mdpi.com Comparing these calculated frequencies (often scaled to correct for anharmonicity and basis set limitations) with experimental FT-IR and Raman spectra helps confirm the molecular structure and assign spectral bands to specific atomic motions. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. dergipark.org.tr The calculations would predict distinct signals for the aromatic proton, the methyl protons, and the acidic proton of the carboxyl group. Similarly, unique chemical shifts for each carbon atom in the molecule would be calculated. The accuracy of these predictions, when compared to experimental spectra, validates the computed electronic structure of the molecule.

Vibrational ModeTypical Experimental Range (cm⁻¹)Hypothetical Calculated Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid)3300-2500 (broad)3050
C-H Stretch (Aromatic)3100-30003085
C-H Stretch (Methyl)2970-28502955
C=O Stretch (Carbonyl)1725-17001715
C-F Stretch1250-10001180
C-I Stretch600-500545

Molecular Docking and Ligand-Receptor Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govniscpr.res.in While not indicative of efficacy, this method is invaluable in academic research for understanding the potential binding modes and interaction mechanisms of compounds like this compound within a protein's active site. stmjournals.comnih.gov

In a hypothetical docking study, the molecule would be placed into the binding pocket of a target protein. The docking algorithm would then explore various conformations and orientations of the ligand, scoring them based on a force field that estimates the binding affinity. nih.gov

The analysis of the resulting docked poses would focus on identifying key non-covalent interactions:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor and would likely interact with polar amino acid residues (e.g., Arginine, Aspartate, Serine) in the active site. nih.gov

Halogen Bonding: The iodine atom's σ-hole could form a directional halogen bond with an electron-rich backbone carbonyl or a Lewis basic side chain (e.g., Serine, Threonine). researchgate.net

Hydrophobic Interactions: The methyl-substituted benzene (B151609) ring can form favorable hydrophobic and π-stacking interactions with nonpolar residues like Leucine, Valine, and Phenylalanine. nih.gov

These studies provide a structural hypothesis for how the molecule might interact with a biological target, guiding further experimental investigation. niscpr.res.in

Interaction TypePotential Interacting Group on LigandPotential Interacting Amino Acid ResidueHypothetical Distance (Å)
Hydrogen BondCarboxylic Acid (-COOH)ARG, LYS, HIS1.8 - 2.5
Halogen BondIodine (-I)Backbone C=O, SER, THR2.9 - 3.5
Hydrophobic (π-π Stacking)Benzene RingPHE, TYR, TRP3.5 - 4.5
Hydrophobic (Alkyl)Methyl Group (-CH₃)LEU, ILE, VAL3.8 - 5.0

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule are governed by its conformational landscape. Conformational analysis of this compound involves identifying the stable, low-energy arrangements of its atoms. The primary source of conformational flexibility is the rotation around the C-C bond connecting the carboxylic acid group to the aromatic ring and the C-O single bond within the carboxylic acid group. researchgate.netresearchgate.net

Computational scans of the potential energy surface can identify energy minima corresponding to stable conformers. mdpi.com For substituted benzoic acids, there are often cis and trans conformers related to the orientation of the carboxylic O-H bond relative to the C=O bond. mdpi.com The presence of bulky ortho-substituents (in this case, the fluorine atom) can create a significant energy barrier to rotation, favoring a specific planar or near-planar conformation to minimize steric hindrance. researchgate.netresearchgate.net

Molecular Dynamics (MD) simulations build upon this static picture by simulating the atomic motions of the molecule over time, typically in a solvated environment. rsc.orgnih.gov An MD simulation would provide insight into:

The dynamic stability of different conformers.

The transitions between conformational states.

The specific interactions between the solute (the benzoic acid derivative) and the solvent molecules (e.g., water). researchgate.netucl.ac.uk

Root Mean Square Deviation (RMSD) analysis of the simulation trajectory can indicate whether the molecule remains in a stable conformation or undergoes significant structural changes over time. nih.gov

These simulations offer a dynamic understanding of the molecule's behavior at the atomic level, complementing the static pictures provided by other computational methods. acs.org

Analytical Method Development and Purity Assessment

Chromatographic Separation Techniques for Purification and Analysis

Chromatography, a cornerstone of separation science, is indispensable in the isolation and analysis of 2-Fluoro-5-iodo-4-methylbenzoic acid from reaction mixtures and for the quantification of its purity. The selection of a specific technique is contingent on the scale of the separation and the analytical information required.

Column Chromatography (Silica Gel, Reverse Phase)

Column chromatography is a primary purification technique for this compound on a laboratory scale. The choice of stationary phase is critical for achieving effective separation from starting materials, reagents, and byproducts.

Silica (B1680970) Gel Chromatography: Normal-phase column chromatography using silica gel is a common method for the purification of moderately polar compounds like benzoic acid derivatives. The separation is based on the differential adsorption of the components of the mixture to the polar silica surface. A non-polar mobile phase is used to elute the compounds, with more polar solvents being gradually added to increase the eluting power. For compounds analogous to this compound, typical solvent systems involve gradients of ethyl acetate (B1210297) in hexane (B92381). rsc.org The progress of the separation is monitored by Thin Layer Chromatography (TLC) to identify fractions containing the purified product.

Reverse Phase Chromatography: In reverse-phase chromatography, a non-polar stationary phase (such as C18-functionalized silica) is used with a polar mobile phase. This technique separates molecules based on their hydrophobicity. While less common for preparative scale purification of this specific compound, it is a principal mode in analytical techniques like HPLC and can be adapted for purification.

A summary of typical column chromatography parameters for related benzoic acid derivatives is presented below.

Stationary PhaseMobile Phase System (Typical)Elution PrincipleApplication
Silica GelHexane / Ethyl Acetate GradientAdsorptionPurification
C18-bonded SilicaAcetonitrile (B52724) / Water with acid modifier (e.g., formic acid)PartitioningPurification & Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used for the identification, quantification, and purity assessment of this compound. Reverse-phase HPLC is the most common mode employed for this class of compounds.

A typical HPLC method for a halogenated benzoic acid would involve a C18 column, which provides a hydrophobic stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. sielc.comekb.eg The addition of an acid, like phosphoric acid or formic acid, to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. sielc.com Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs ultraviolet light. For instance, a method for 2,4,6-trifluorobenzoic acid utilized a Zorbax SB-Aq column with a gradient of acetonitrile, methanol, and water, with detection at 205 nm. ekb.eg

Key parameters for an HPLC method for this compound would be analogous to those used for similar compounds, as detailed in the table below.

ParameterTypical ConditionPurpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides a non-polar stationary phase for reverse-phase separation.
Mobile Phase A Water with 0.1% Phosphoric or Formic AcidAqueous component of the mobile phase; acid suppresses ionization.
Mobile Phase B Acetonitrile or MethanolOrganic component of the mobile phase for elution.
Elution Isocratic or GradientIsocratic for simple separations, gradient for complex mixtures.
Flow Rate 1.0 mL/minTypical analytical flow rate.
Detection UV at a specific wavelength (e.g., 230-254 nm)Quantifies the analyte based on its UV absorbance.
Injection Volume 10-20 µLStandard volume for analytical HPLC.

Gas Chromatography (GC)

Direct analysis of carboxylic acids like this compound by Gas Chromatography (GC) is generally not feasible due to their low volatility and propensity for thermal degradation in the hot injector port. Therefore, a derivatization step is required to convert the polar carboxylic acid group into a more volatile and thermally stable ester or silyl (B83357) ester.

A common derivatization technique is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the carboxylic acid to form a trimethylsilyl (B98337) (TMS) ester. unina.itnih.gov This TMS derivative is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The GC separation would typically be performed on a non-polar or medium-polarity capillary column.

The general steps for GC analysis would be:

Derivatization: Reaction of the sample with a silylating agent (e.g., BSTFA with a catalyst like TMCS) in an appropriate solvent. nih.gov

Injection: Introduction of the derivatized sample into the GC.

Separation: The TMS derivative is separated from other components on a capillary column (e.g., HP-5MS).

Detection: Detection by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily for monitoring the progress of chemical reactions and for the preliminary assessment of the purity of this compound. rsc.org It is also instrumental in developing solvent systems for column chromatography.

For a compound of this nature, a silica gel plate (silica gel 60 F254) is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents, and its composition is optimized to achieve good separation of the target compound from impurities. Common solvent systems for aromatic acids include mixtures of a non-polar solvent like hexane or toluene (B28343) with a more polar solvent such as ethyl acetate or dichloromethane (B109758).

Visualization of the separated spots on the TLC plate is achieved under UV light (typically at 254 nm), where UV-active compounds like this compound will appear as dark spots against a fluorescent background. rsc.org Alternatively, the plate can be placed in an iodine chamber, where organic compounds will react with iodine vapor to form colored spots. libretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and is used for identification.

Stationary PhaseCommon Mobile PhasesVisualization MethodsApplication
Silica Gel 60 F254Hexane/Ethyl Acetate, Dichloromethane/MethanolUV light (254 nm), Iodine VaporReaction monitoring, Purity check, Column chromatography method development

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. For this compound, an LC-MS method would typically employ reverse-phase chromatography, similar to HPLC, to separate the compound from any impurities. ncsu.edu The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, and it would likely be operated in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. This allows for the determination of the molecular weight of the compound and can provide structural information through fragmentation analysis (MS/MS).

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures than conventional HPLC. sielc.com This results in significantly faster analysis times, improved resolution, and increased sensitivity. A UPLC method for this compound would follow the same principles as an HPLC method but with shorter run times and sharper peaks, making it ideal for high-throughput analysis and for detecting trace impurities.

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry can be used as a quantitative analytical method for this compound, provided it is the only component in the solution that absorbs at the analytical wavelength. The presence of the aromatic ring and its substituents gives the molecule a characteristic UV absorption spectrum.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. For this compound, with a molecular formula of C₈H₆FIO₂, the theoretical elemental composition can be calculated based on its atomic weights. This theoretical data serves as a benchmark against which experimental results are compared.

Combustion analysis is the standard method for determining the percentages of carbon and hydrogen. In this process, a sample of the compound is combusted in a stream of oxygen at high temperatures. The resulting carbon dioxide and water are collected and weighed, allowing for the calculation of the original carbon and hydrogen content.

The determination of halogens, such as fluorine and iodine, requires specific analytical approaches. For fluorine, ion chromatography or an ion-selective electrode is often employed after the combustion of the compound in a specialized flask. Iodine content can also be determined through combustion techniques followed by titrimetric or chromatographic analysis.

A comparison between the theoretical and experimentally determined elemental composition is critical for verifying the molecular formula of this compound. A close correlation between these values, typically within a narrow margin of error (e.g., ±0.4%), provides strong evidence of the compound's identity and high purity.

Table 1: Theoretical vs. Typical Experimental Elemental Composition of this compound

ElementAtomic WeightTheoretical Percentage (%)Typical Experimental Range (%)
Carbon (C)12.0134.3134.11 - 34.51
Hydrogen (H)1.012.162.06 - 2.26
Fluorine (F)19.006.786.68 - 6.88
Iodine (I)126.9045.3145.11 - 45.51
Oxygen (O)16.0011.4211.32 - 11.52
Total 100.00

Note: The molecular weight of this compound is 280.04 g/mol . The "Typical Experimental Range" is illustrative and based on generally accepted variance in elemental analysis.

Purity Assessment Standards and Methodologies

Ensuring the purity of a chemical compound is paramount for its use in research and development. For this compound, a purity of ≥95% is a common standard for commercially available research-grade material. shiyabiopharm.com A variety of analytical techniques can be employed to assess this purity, with High-Performance Liquid Chromatography (HPLC) being one of the most prevalent and precise methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying the components of a mixture. For the analysis of this compound, a method analogous to that used for similar substituted benzoic acids can be developed and validated. ekb.eg

A typical RP-HPLC method would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate or a dilute acid like formic acid) and an organic solvent (like acetonitrile or methanol). The gradient or isocratic elution would be optimized to achieve a good separation of the main compound from any potential impurities. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A well-validated HPLC method will demonstrate specificity, linearity, accuracy, and precision, ensuring the reliability of the purity assessment.

Table 2: Illustrative HPLC Method Parameters for Purity Assessment

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time-dependent gradient from 10% to 90% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Note: These parameters are illustrative and would require optimization and validation for the specific analysis of this compound.

Other Methodologies

Besides HPLC, other techniques can be utilized for purity assessment.

Titration: As a carboxylic acid, this compound can be assayed by titration with a standardized solution of a strong base, such as sodium hydroxide, using a suitable indicator or a potentiometric endpoint. This method provides a measure of the total acid content and can be a reliable indicator of purity if acidic or basic impurities are not present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and can also be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Mass Spectrometry (MS): Coupled with a chromatographic technique like LC-MS, mass spectrometry can help identify and quantify impurities, even at trace levels.

The selection of the appropriate purity assessment methodology depends on the specific requirements of the application, the nature of potential impurities, and the desired level of analytical rigor. For comprehensive characterization, a combination of these techniques is often employed.

Future Research Directions and Emerging Applications in Chemical Sciences

Development of Novel and Sustainable Synthetic Strategies

Future research will likely focus on developing greener and more efficient synthetic routes to 2-Fluoro-5-iodo-4-methylbenzoic acid and its derivatives. Traditional methods for producing substituted benzoic acids often rely on petroleum-based precursors and harsh reagents, such as strong oxidants like potassium permanganate (B83412) or nitric acid. google.com The chemical industry is a significant consumer of energy and a major source of pollution, making a shift towards sustainable practices imperative. mdpi.com

Emerging strategies that could be adapted for this compound include:

Biosynthesis: Utilizing engineered microorganisms and simple carbohydrates as carbon sources offers a renewable and environmentally benign alternative to petrochemical-based synthesis. mdpi.com This approach aligns with the growing demand for green chemistry. mdpi.com

Catalytic Oxidation: Liquid phase catalytic oxidation, using composite catalysts containing cobalt, manganese, or nickel salts with oxygen-containing gas as the oxidant, presents a more sustainable method than stoichiometric chemical oxidation. google.com

Modern Acylation and Hydrolysis: Advanced methods like the Friedel-Crafts acylation of precursors such as m-fluorotoluene, followed by hydrolysis, provide a potential pathway. google.com

The development of these sustainable strategies is crucial for reducing the environmental impact and moving away from non-renewable resources. mdpi.com

Exploration of Unprecedented Reaction Pathways and Reactivity Patterns

The unique substitution pattern of this compound invites the exploration of novel reaction pathways. The interplay between the electron-donating methyl group and the electron-withdrawing halogen substituents creates a complex electronic environment that influences the acidity and reactivity of the molecule. libretexts.orgyoutube.com

Future investigations could focus on:

C-H Functionalization: The carboxylic acid group can act as a directing group, enabling regioselective functionalization of the aromatic ring. nih.gov Late-stage C-H activation, for instance, could allow for the direct and selective introduction of new functional groups, such as amines, streamlining the synthesis of complex analogues for drug discovery. nih.gov

Ortho-Metalation: Directed ortho-metalation of the unprotected benzoic acid could offer a regioselective method for introducing substituents adjacent to the carboxyl group, a transformation that is often difficult to achieve through conventional means. acs.org

Dearomatization and Decarboxylation: Exploring reactions that involve dearomatization followed by a decarboxylative functionalization could lead to the synthesis of highly substituted, non-aromatic structures from this readily available aromatic starting material. researchgate.net

The reactivity of the molecule is governed by the combined inductive and steric effects of its substituents, a phenomenon known as the "ortho-effect," which can enhance acid strength regardless of the electronic nature of the substituent. libretexts.org Understanding these intricate electronic effects is key to unlocking new synthetic possibilities.

Advanced Applications in Supramolecular Chemistry and Crystal Engineering

The presence of both a hydrogen-bond-donating carboxylic acid group and a halogen-bond-donating iodine atom makes this compound an excellent candidate for designing complex supramolecular architectures. Crystal engineering relies on the predictable nature of non-covalent interactions to assemble molecules into desired solid-state structures. researchgate.netresearchgate.net

Key areas for future research include:

Hydrogen and Halogen Bonding: The carboxylic acid can form robust hydrogen-bonded dimers, a common synthon in the crystal structures of benzoic acids. rsc.org Simultaneously, the iodine atom can participate in halogen bonding (I···O or I···N), a highly directional interaction that can be used to guide self-assembly. researchgate.netacs.orgnih.gov

Multi-Component Crystals (Co-crystals): Combining this compound with other molecules, particularly those containing hydrogen- and halogen-bond acceptors (like pyridines), could yield a wide array of co-crystals with tailored properties. acs.orgnih.gov Studies have shown that pairing carboxylic acids with differing electronic characteristics (one with an electron-donating group and one with an electron-withdrawing group) can enhance the likelihood of co-crystal formation. psu.edu

Enhanced Halogen Bonding: Research indicates that fluorination of the aromatic ring can strengthen halogen bonds, making the interactions more reliable for crystal engineering purposes. nih.gov

The ability to precisely control intermolecular interactions opens the door to creating new materials with specific physical and chemical properties. researchgate.net

Table 1: Key Intermolecular Interactions for Crystal Engineering

Interaction Type Donor Group Acceptor Group Typical Distance
Hydrogen Bond Carboxylic Acid (O-H) Carboxylic Acid (C=O), Pyridine (N) O-H···O, O-H···N
Halogen Bond Iodine (C-I) Oxygen (C=O, Ether), Nitrogen (Pyridine) I···O, I···N

Integration of this compound in Automated and High-Throughput Synthesis Platforms

The demand for rapid synthesis and screening of new molecules in fields like drug discovery has driven the development of automated synthesis platforms. researchgate.net These systems leverage robotics and artificial intelligence to accelerate the design-build-test cycle. youtube.com

This compound is an ideal building block for such platforms due to its multiple, orthogonally reactive sites.

Combinatorial Libraries: Its integration into automated workflows would enable the rapid generation of large libraries of derivatives. nih.gov For example, the carboxylic acid could be converted to a series of amides, while the iodine atom could undergo various cross-coupling reactions.

Accelerated Discovery: The operational simplicity and applicability of modern synthetic methods to high-throughput experimentation can significantly accelerate the drug discovery process. nih.gov Platforms like SynFini™ and "Chemputer" can translate digital designs into physical molecules in a fraction of the time required for manual synthesis. researchgate.netyoutube.com

By using such functionalized building blocks, automated platforms can efficiently explore chemical space to identify molecules with desired properties.

Computational Chemistry-Guided Design of New Derivatives

Computational chemistry is an indispensable tool for modern chemical research, allowing for the prediction of molecular properties and the rational design of new compounds. Applying these methods to this compound can guide synthetic efforts and accelerate discovery.

Future computational studies could include:

DFT Calculations: Density Functional Theory (DFT) can be used to predict the optimized geometry, vibrational frequencies, and electronic properties (such as HOMO-LUMO energies) of the molecule and its derivatives. mdpi.com This information can provide insights into the molecule's reactivity and spectral characteristics. mdpi.com

Crystal Structure Prediction: Computational searches can identify energetically favorable crystal packing arrangements, aiding in the design of co-crystals and understanding polymorphism. rsc.org

Molecular Docking: For applications in medicinal chemistry, molecular docking studies can predict how derivatives of this compound might bind to biological targets, such as enzymes, guiding the design of potent inhibitors. mdpi.com

These in silico methods can prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net

Table 2: Potential Computational Approaches

Computational Method Application Predicted Properties
Density Functional Theory (DFT) Molecular property prediction Geometry, vibrational spectra, electronic structure, reactivity
Molecular Docking Drug design Binding affinity, binding mode to a protein target
Crystal Structure Prediction Materials science Stable polymorphs, co-crystal formation

Potential in Advanced Materials Science Research (e.g., polymers, functional surfaces)

The unique combination of functional groups in this compound makes it a versatile component for creating advanced materials.

Functional Polymers: Benzoic acid and its derivatives can be incorporated into polymer backbones or used as functional pendants. ontosight.ai This can impart desirable properties such as high thermal stability, chemical resistance, or specific biological activities. ontosight.aimdpi.com For instance, the compound could be used to synthesize functionalized polybenzoxazines, where the carboxylic acid group can catalyze the polymerization reaction and improve the thermal stability of the resulting polymer. rsc.org

Functional Surfaces: The carboxylic acid group provides a convenient anchor for grafting the molecule onto the surfaces of various materials, including nanoparticles and metals. mdpi.com This surface functionalization can be used to create:

Heterogeneous Catalysts: Immobilizing the molecule on a magnetic nanoparticle surface could create a recoverable catalyst. nih.govrsc.org

Drug Delivery Systems: Functionalized polymers can be used as stimuli-responsive drug carriers. mdpi.com

Functional Coatings: Creating surfaces with low surface energy or specific binding properties. rsc.org

The iodine atom on the molecule offers an additional handle for post-functionalization of the material via reactions like Sonogashira or Suzuki coupling, further expanding the complexity and utility of the resulting polymers or surfaces.

Q & A

Basic: What are the typical synthetic routes for 2-fluoro-5-iodo-4-methylbenzoic acid?

Answer:
The synthesis of halogenated benzoic acid derivatives generally involves multi-step strategies. A common approach includes:

Substrate Preparation : Starting with a methyl-substituted benzoic acid derivative.

Halogenation : Sequential introduction of fluorine and iodine via electrophilic aromatic substitution (EAS). Fluorination often uses HF or F₂ gas under controlled conditions, while iodination employs I₂ with oxidizing agents like HNO₃ or KI/Oxone systems .

Positional Control : Methyl and carboxyl groups act as ortho/para directors, influencing halogen placement. Steric effects from the methyl group may require optimized temperatures (e.g., 0–50°C) to achieve regioselectivity .

Table 1 : Example Reaction Conditions for Halogenation

StepReagents/ConditionsYield RangeReference
FluorinationHF, 40°C, 12h60–75%
IodinationI₂, Oxone, CH₃CN, RT, 6h50–65%

Advanced: How can competing reactivities of substituents be managed during halogenation?

Answer:
Competing directing effects (e.g., methyl as an activating group vs. carboxyl as deactivating) require strategic planning:

  • Blocking Groups : Temporarily protect the carboxyl group as an ester (e.g., methyl/ethyl ester) to simplify EAS regiochemistry .
  • Sequential Halogenation : Fluorine, being smaller, is introduced first to avoid steric clashes during subsequent iodination .
  • Catalysis : Lewis acids like FeCl₃ or BF₃ enhance iodine incorporation by polarizing the aromatic ring .

Case Study : In 3-fluoro-5-iodo-4-methoxybenzoic acid synthesis, methoxy groups stabilize intermediates, reducing side reactions during iodination .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine’s deshielding effect at ~-110 ppm in ¹⁹F NMR) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₈H₆FIO₂; expected [M+H]⁺ = 296.94) and isotopic patterns from iodine .
  • IR Spectroscopy : Carboxyl C=O stretch (~1680–1700 cm⁻¹) and aryl-F bonds (~1220 cm⁻¹) .

Advanced: How can conflicting crystallography and NMR data be resolved for structural confirmation?

Answer:

  • X-ray Diffraction : Gold standard for unambiguous structure determination, especially to distinguish between isomers (e.g., 2- vs. 3-fluoro positional ambiguity) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize geometries to match experimental data .
  • 2D NMR : NOESY or COSY correlations clarify spatial relationships between substituents .

Basic: What are the primary research applications of this compound?

Answer:

  • Pharmaceutical Intermediates : Used to synthesize fluorinated bioactive molecules (e.g., kinase inhibitors or antimicrobial agents) .
  • Material Science : Halogenated aromatics serve as ligands in coordination polymers for catalytic applications .
  • Radiotracers : Iodine-125/131 isotopes enable imaging studies in metabolic pathways .

Advanced: How can degradation pathways be predicted under varying pH conditions?

Answer:

  • Hydrolysis Studies : Carboxyl groups undergo pH-dependent hydrolysis (acidic: ester cleavage; alkaline: decarboxylation). Accelerated stability testing at 40–60°C identifies major degradation products .
  • LC-MS/MS : Monitors degradation by comparing retention times and fragmentation patterns to reference standards .
  • QSPR Modeling : Quantitative structure-property relationships predict stability based on substituent electronic effects (e.g., electron-withdrawing groups reduce hydrolysis rates) .

Basic: What safety precautions are essential during handling?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact with corrosive reagents (e.g., HF) .
  • Ventilation : Use fume hoods during iodination to prevent inhalation of toxic fumes .
  • Waste Disposal : Halogenated waste must be segregated and neutralized before disposal .

Advanced: How can synthetic yields be optimized when scaling up from milligram to gram quantities?

Answer:

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic halogenation steps .
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance solubility and reduce side reactions .
  • Catalyst Recycling : Immobilized catalysts (e.g., silica-supported Pd) reduce costs in cross-coupling steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.